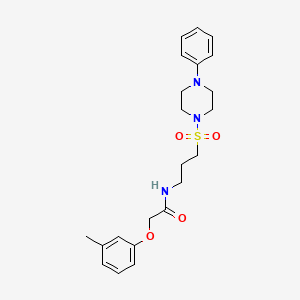

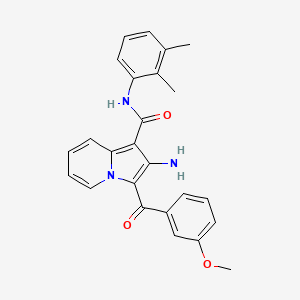

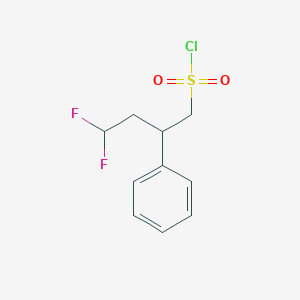

![molecular formula C20H17N5O3S B2470144 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide CAS No. 946366-14-9](/img/structure/B2470144.png)

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The presence of a pyrimidine ring, a pyrazole ring, and a phenyl ring, along with various substituents, would contribute to the complexity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups in the molecule. For instance, the presence of the pyrimidine ring could facilitate reactions such as nucleophilic substitution, while the presence of the phenyl ring could facilitate electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrimidine ring could contribute to its aromaticity, while the presence of the various substituents could influence its polarity and solubility .Aplicaciones Científicas De Investigación

- Notably, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide has demonstrated significant cytotoxicity against the SK-MEL-2 cell line .

- Indole derivatives derived from pyridine and indole have been investigated for their antitubercular activity . These compounds exhibit potential against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and analyzed for their antiglycation potential . These compounds may have implications in managing glycation-related disorders .

Anticancer Activity

Antitubercular Activity

Antiglycation Potential

Direcciones Futuras

The potential of this compound for further study and development is significant, given the wide range of biological activities exhibited by pyrimidines and their derivatives . Future research could focus on exploring its potential uses in medicine, particularly in the treatment of conditions such as cancer, inflammation, and viral infections .

Mecanismo De Acción

Target of Action

The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of certain receptor tyrosine kinases . Therefore, the primary targets of this compound could be similar receptor tyrosine kinases.

Mode of Action

The compound interacts with its targets, potentially receptor tyrosine kinases, and inhibits their activity . This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, resulting in changes in cellular functions.

Biochemical Pathways

The affected pathways would depend on the specific receptor tyrosine kinases that the compound targets. For instance, if the compound targets VEGFR2, it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

The degree of lipophilicity of a compound can influence its absorption and distribution . As such, if this compound has a high affinity for a lipid environment, it could diffuse easily into cells .

Result of Action

The result of the compound’s action would be the inhibition of the activity of its target kinases, leading to alterations in the signaling pathways they are involved in. This could potentially lead to effects such as the inhibition of angiogenesis if VEGFR2 is a target . Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against certain cell lines .

Propiedades

IUPAC Name |

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-28-16-10-6-5-9-15(16)25-18-14(11-21-25)19(27)24-20(23-18)29-12-17(26)22-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYNEXHHULPIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

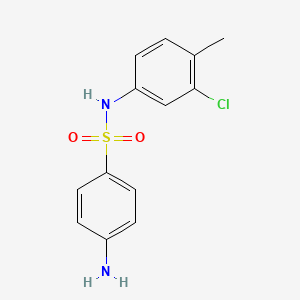

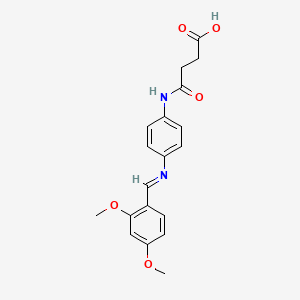

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

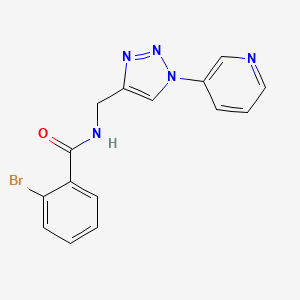

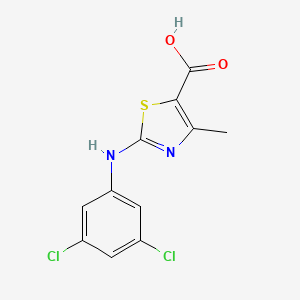

![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

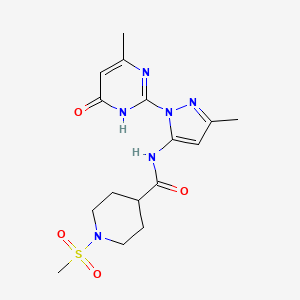

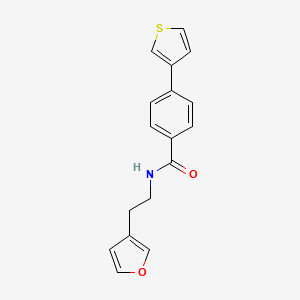

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)

![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)